2-Chloro-4-(methylthio)phenol
Description
Properties
CAS No. |
17733-32-3 |
|---|---|
Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7ClOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
InChI Key |
URMIHRANPOLBOI-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)O)Cl |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)Cl |
Synonyms |
2-Chloro-4-(methylthio)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Functional Group Variations
Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me)
- This compound vs. 2-Chloro-4-(methylsulfonyl)phenol: The methylthio group is electron-donating, enhancing nucleophilic aromatic substitution reactivity. In contrast, the sulfonyl group is electron-withdrawing, stabilizing negative charges and reducing reactivity . Synthesis: Methylthio derivatives are often synthesized via alkylation of thiol intermediates (e.g., using methyl iodide) , while sulfonyl derivatives require oxidation of thioethers with agents like mCPBA or H₂O₂ .
Alkyl vs. Aryl Substituents
- 2-Chloro-4-(tert-pentyl)phenol (tert-pentyl group) vs. 2-Chloro-4-(3,4-difluorophenyl)phenol (aryl group): Bulky tert-pentyl groups increase steric hindrance, affecting solubility and reaction kinetics. Fluorinated aryl groups enhance lipophilicity and bioavailability, making them relevant in medicinal chemistry .
Physicochemical Properties
- Boiling Points: 2-Chloro-4-(methylsulfonyl)phenol: 390.37°C at 760 mmHg (higher due to polar sulfonyl group). 4-Chlorothiophenol: Lower boiling point (~205°C) due to volatility of thiols .
- Stability: Sulfonyl derivatives (e.g., 2-Chloro-4-(methylsulfonyl)phenol) are more stable under oxidative conditions compared to thioethers .
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